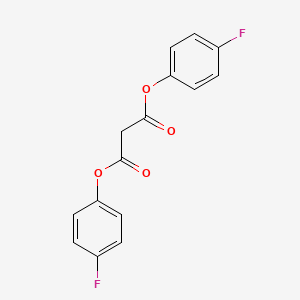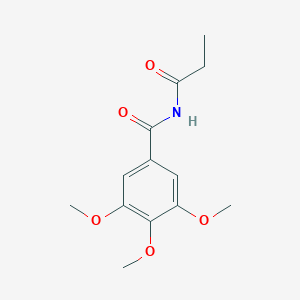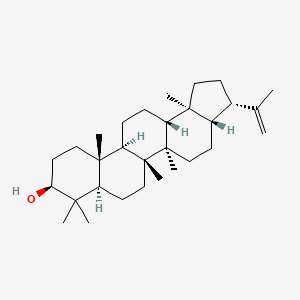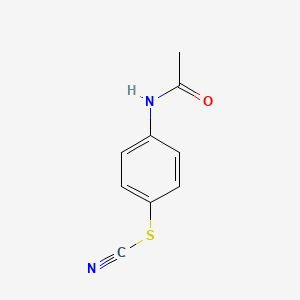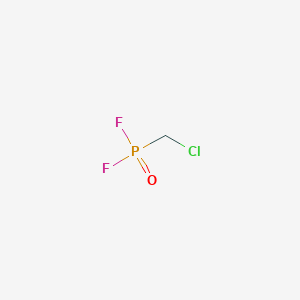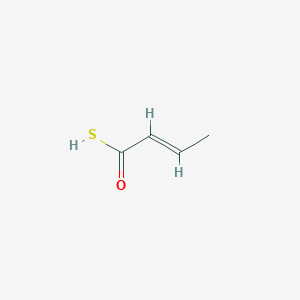
(E)--methylthiopropenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)–methylthiopropenoic acid is an organic compound characterized by the presence of a carboxylic acid group and a methylthio group attached to a propenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)–methylthiopropenoic acid typically involves the reaction of methylthiol with propenoic acid under controlled conditions. One common method is the addition of methylthiol to propenoic acid in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)–methylthiopropenoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
(E)–methylthiopropenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylthio group can be substituted with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or hydroxylated derivatives.
科学研究应用
(E)–methylthiopropenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of (E)–methylthiopropenoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of cell membrane integrity in microorganisms. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.
相似化合物的比较
Similar Compounds
Methacrylic acid: Similar in structure but lacks the methylthio group.
Cinnamic acid: Contains a phenyl group instead of a methylthio group.
Acrylic acid: Lacks the methylthio group and has a simpler structure.
Uniqueness
(E)–methylthiopropenoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
分子式 |
C4H6OS |
|---|---|
分子量 |
102.16 g/mol |
IUPAC 名称 |
(E)-but-2-enethioic S-acid |
InChI |
InChI=1S/C4H6OS/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |
InChI 键 |
YTTALSLGBLXCOB-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/C(=O)S |
规范 SMILES |
CC=CC(=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



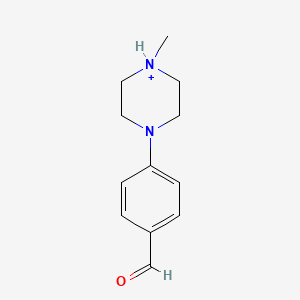
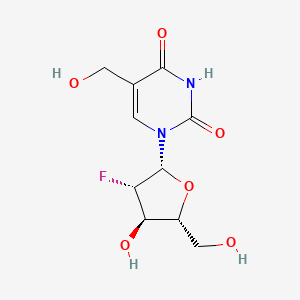
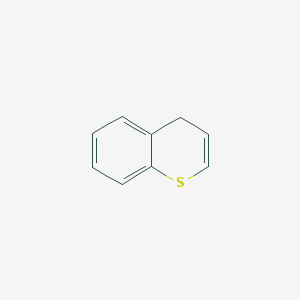
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
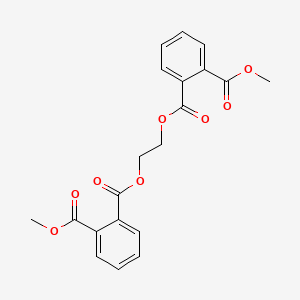
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
